molecular formula C27H23ClN6O5S B2996772 2-chloro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-5-nitrobenzamide CAS No. 391939-09-6

2-chloro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-5-nitrobenzamide

Cat. No.: B2996772
CAS No.: 391939-09-6
M. Wt: 579.03
InChI Key: DVPMXANZAAJMEM-UHFFFAOYSA-N
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Description

2-chloro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-5-nitrobenzamide is a novel synthetic small molecule building block based on a 1,2,4-triazole core structure, intended for use in early-stage pharmaceutical research and development. This complex reagent integrates multiple pharmacophores, including an indolin-1-yl group, a 2-methoxyphenyl substituent, and a nitrobenzamide moiety, which may be of interest in constructing targeted libraries for high-throughput screening. The molecular scaffold suggests potential for application in medicinal chemistry programs, particularly in the exploration of protein kinase inhibition, protease interaction studies, or other biochemical pathways where similar triazole-based compounds have shown activity. Its mechanism of action is not defined and would be a primary objective of investigational research. Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in analytical method development. This product is provided as a solid and is characterized for identity and purity to ensure consistent research outcomes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

2-chloro-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN6O5S/c1-39-23-9-5-4-8-22(23)33-24(15-29-26(36)19-14-18(34(37)38)10-11-20(19)28)30-31-27(33)40-16-25(35)32-13-12-17-6-2-3-7-21(17)32/h2-11,14H,12-13,15-16H2,1H3,(H,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPMXANZAAJMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-5-nitrobenzamide is a complex organic molecule that integrates various pharmacologically active moieties, including indole, triazole, and benzamide structures. This combination suggests potential therapeutic applications across multiple biological pathways.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N5O3SC_{23}H_{25}N_{5}O_{3}S with a molecular weight of 451.5 g/mol . The IUPAC name reflects its intricate structure:

N 5 2 2 3 dihydroindol 1 yl 2 oxoethyl sulfanyl 4 ethyl 1 2 4 triazol 3 yl methyl 4 methoxybenzamide\text{N 5 2 2 3 dihydroindol 1 yl 2 oxoethyl sulfanyl 4 ethyl 1 2 4 triazol 3 yl methyl 4 methoxybenzamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known for its ability to bind to various receptors involved in neurotransmission and cell signaling. The triazole ring may interact with metal ions or other biomolecules, modulating biological pathways that could lead to therapeutic effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds featuring indole and triazole structures have shown efficacy against bacterial strains such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli .
  • Antifungal Properties : The inhibition of fungal growth has been documented in studies involving related triazole derivatives .
  • Anticancer Potential : Indole derivatives are often evaluated for their anticancer properties due to their ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

  • Antimicrobial Efficacy : A study evaluated a series of benzamide derivatives for their antimicrobial properties. The findings indicated that compounds similar to the target compound exhibited zones of inhibition comparable to standard antibiotics like ciprofloxacin .
    CompoundZone of Inhibition (mm)Bacterial Strain
    Ciprofloxacin26K. pneumoniae
    5d (similar compound)28K. pneumoniae
    5d (similar compound)24S. aureus
    5d (similar compound)25E. coli
  • Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity was explored in various studies. Modifications in the indole or triazole moieties significantly impacted the potency against microbial strains .
  • Pharmacological Evaluation : A pharmacological evaluation involving in vitro assays demonstrated that compounds with indole and triazole functionalities could inhibit photosynthetic electron transport in chloroplasts, suggesting potential herbicidal applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzamide-Thiazole/Triazole Derivatives

5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (CAS 313395-73-2)
  • Structural Similarities : Shares the 5-chloro-2-nitrobenzamide motif but replaces the triazole with a thiazole ring. The thiazole is substituted with a 4-methoxy-3-methylphenyl group.
  • Key Differences: Thiazole vs. The absence of the indolinyl-thioether tail reduces molecular weight (MW: ~442 vs. ~624 for the target compound) and logP (predicted ~3.5 vs. ~5.2).
  • Activity : Thiazole-based analogs are often explored for antiparasitic and anticancer activities due to thiazole’s rigidity and metabolic stability .
4-Chloro-N-[5-[(2-Chlorophenyl)Methyl]-1,3-Thiazol-2-yl]Benzamide (CID 988260)
  • Structural Similarities : Contains a chlorobenzamide core and a thiazole ring.
  • Key Differences : Lacks the nitro group and indolinyl moiety. Features a chlorobenzyl substituent on the thiazole.
  • This compound’s simpler structure may limit target specificity compared to the triazole-indolinyl hybrid .

Indolinone-Containing Compounds

2-(Benzo[d]Thiazol-2-ylthio)-N'-(5-Nitro-2-Oxoindolin-3-ylidene)Acetohydrazide (485379-78-0)
  • Structural Similarities: Incorporates a 5-nitroindolinone scaffold linked via a thioacetohydrazide to a benzothiazole.
  • Key Differences : Replaces the triazole with benzothiazole and uses a hydrazide linker instead of a thioether.
  • Activity: The nitroindolinone moiety is associated with tyrosine kinase inhibition, while benzothiazole contributes to DNA intercalation. The hydrazide linker may confer chelation properties .
(2Z)-N-(2-Chlorobenzyl)-2-(2-Oxo-2,3-Dihydro-1H-Indol-3-ylidene)Hydrazinecarbothioamide
  • Structural Similarities : Shares the 2-oxoindolinyl group and a thioamide linkage.
  • Key Differences : Uses a hydrazinecarbothioamide bridge instead of thioether. The chlorobenzyl group adds steric bulk.
  • Activity : Such compounds are studied for antiproliferative effects, with the hydrazinecarbothioamide enhancing metal-binding capacity .

Triazole-Based Sulfonamides and Acetamides

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
  • Structural Similarities : Features a benzamide-thiazole core with halogen substituents.
  • Key Differences : Fluorine atoms increase electronegativity and metabolic stability. Lacks the triazole and indolinyl groups.
  • Activity : Fluorinated analogs are common in antimicrobial agents due to enhanced membrane permeability .
Ethyl 2-{2-[N-(Imidazolidin-2-ylidene)Sulfamoyl]-5-Chloro-4-Methylphenylthio}Acetate Derivatives
  • Structural Similarities : Contains a thioether-linked acetamide and heterocyclic sulfonamides.
  • Key Differences : Uses imidazolidin-ylidene and sulfonamide groups instead of triazole and nitrobenzamide.
  • Activity: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while imidazolidin-ylidene enhances solubility .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound CAS 313395-73-2 CID 988260 485379-78-0
Molecular Weight ~624 g/mol ~442 g/mol ~387 g/mol ~443 g/mol
logP (Predicted) ~5.2 ~3.5 ~4.1 ~3.8
Hydrogen Bond Donors 3 2 1 4
Hydrogen Bond Acceptors 9 7 5 8
Polar Surface Area ~140 Ų ~110 Ų ~90 Ų ~130 Ų

Key Observations :

  • The nitro group and triazole ring increase hydrogen-bond acceptor capacity, enhancing target binding but possibly reducing oral bioavailability.

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